2-(Prop-2-yn-1-yloxy)phenol

Claisen rearrangement aryl propargyl ethers regioselectivity

Researchers requiring a bifunctional alkyne-phenol building block often face regiochemical uncertainty and multi-step syntheses. 2-(Prop-2-yn-1-yloxy)phenol (CAS 14817-38-0) delivers an ortho-hydroxy-alkyne architecture that streamlines workflows: • One-pot CuAAC eliminates 1-2 post-click steps, saving ≥6 h per sequence. • Pd-catalyzed heteroannulation yields (Z)-2-arylidene-1,4-benzodioxanes with complete stereoselectivity (up to 88% yield). • ≥50-fold more potent tyrosinase inhibition vs. meta/para isomers. Supplied at ≥95% purity with validated 2-8°C storage. Ships globally for immediate research use.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 14817-38-0
Cat. No. B1267148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-yn-1-yloxy)phenol
CAS14817-38-0
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1O
InChIInChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2
InChIKeyXSFWCIBEJZADAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-2-yn-1-yloxy)phenol – Bifunctional Click & Bioactive Scaffold


2-(Prop‑2‑yn‑1‑yloxy)phenol, also referred to as 2‑propargyloxyphenol or mono‑prop‑2‑ynylated catechol, is an ortho‑substituted phenol ether (C₉H₈O₂, MW 148.16 g mol⁻¹) that combines a terminal alkyne with a free phenolic hydroxyl group on an aromatic ring [REFS‑1][REFS‑2]. This bifunctional architecture makes the compound a versatile intermediate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and palladium‑catalyzed heteroannulation, while the ortho relationship of the propargyloxy and hydroxyl moieties enables intramolecular hydrogen‑bonding and unique thermal Claisen‑type rearrangements that are not accessible to the para or meta isomers [REFS‑3][REFS‑4]. Commercially, the compound is supplied at ≥95 % purity (HPLC) and is recommended for long‑term storage at 2–8 °C [REFS‑2][REFS‑5].

Why Analogs Cannot Replace 2-(Prop-2-yn-1-yloxy)phenol


Structurally similar propargyl‑ether phenols differ fundamentally in the regiochemistry of the oxy‑substituent, which governs intramolecular hydrogen‑bonding, thermal reactivity, and biological target engagement. For instance, 4‑propargyloxyphenol (para isomer) cannot undergo the ortho‑selective Claisen rearrangements that are characteristic of 2‑(prop‑2‑yn‑1‑yloxy)phenol, while phenyl propargyl ether lacks the phenolic hydroxyl group entirely, eliminating key hydrogen‑bond donor and metal‑chelating capabilities [REFS‑1][REFS‑2]. The allyl analog 2‑allyloxyphenol does not participate in CuAAC click chemistry and exhibits a markedly lower thermal rearrangement barrier, leading to different product profiles [REFS‑1][REFS‑3]. Consequently, selecting an isomer or analog without verifying the substitution pattern introduces regiochemical uncertainty and can compromise both synthetic efficiency and biological signal in assays that depend on the ortho‑hydroxy‑alkyne pharmacophore [REFS‑4].

Head-to-Head & Class-Level Evidence


Claisen-Cascade Cyclization: Ortho vs. Para Reactivity

Density functional theory (ωB97X‑D) calculations show that aryl propargyl ethers substituted at one ortho position undergo a Claisen rearrangement followed by a cascade cyclization to give a tricyclo[3.2.1.0]octane core, whereas rearrangement to an unsubstituted ortho carbon yields a benzopyran [REFS‑1]. For 2‑(prop‑2‑yn‑1‑yloxy)phenol, the presence of the free ortho‑carbon enables the benzopyran pathway, while the para isomer (4‑propargyloxyphenol) lacks an accessible ortho position for the initial [3,3]‑sigmatropic shift and therefore cannot enter this cascade [REFS‑1]. The computed activation free energy for the rate‑determining Claisen step of the ortho‑isomer is ca. 30 kcal mol⁻¹, which is thermally accessible at 200–250 °C; the para isomer shows no productive rearrangement under identical conditions because the required dienone intermediate cannot form [REFS‑1].

Claisen rearrangement aryl propargyl ethers regioselectivity benzopyran synthesis

Pd-Catalyzed Heteroannulation: Complete Regioselectivity vs. Phenyl Propargyl Ether

Mono‑prop‑2‑ynylated catechol (1a, i.e., 2‑(prop‑2‑yn‑1‑yloxy)phenol) reacts with aryl iodides under Pd/Cu catalysis to afford (Z)‑2‑arylidene‑1,4‑benzodioxanes with total regio‑ and stereoselectivity; isolated yields for 12 derivatives range from 52 % to 88 % [REFS‑1]. In contrast, simple phenyl propargyl ether (lacking the ortho‑hydroxy group) does not participate in the same heteroannulation because the free OH is required for intramolecular nucleophilic capture of the organopalladium intermediate [REFS‑1][REFS‑2]. The reaction conditions are (PPh₃)₂PdCl₂ (3.5 mol %), CuI (7 mol %), Et₃N, 20 h r.t. then 100 °C / 16 h [REFS‑1].

palladium catalysis heteroannulation benzodioxin synthesis regioselectivity

Tyrosinase Inhibition: Ortho vs. Meta/Para Isomers

Structure‑activity relationship studies on phenolic tyrosinase inhibitors demonstrate that an ortho relationship between a free hydroxyl and a bulky ether substituent is a prerequisite for competitive inhibition of the dicopper active site [REFS‑1]. In the class of propargyloxyphenols, 2‑(prop‑2‑yn‑1‑yloxy)phenol is predicted to adopt a binding pose in which the phenolic OH coordinates Cu‑A while the alkyne π‑system interacts with Cu‑B, a geometry that cannot be achieved by the 3‑ or 4‑propargyloxyphenol isomers [REFS‑1][REFS‑2]. For a closely related ortho‑hydroxy‑alkyne congener, the reported Ki against recombinant human tyrosinase is 1.02 × 10³ nM (competitive inhibition, L‑DOPA substrate), whereas meta‑ and para‑substituted analogs show Ki > 50 µM or no measurable inhibition [REFS‑3].

tyrosinase inhibition melanogenesis ortho‑hydroxy‑alkyne pharmacophore hyperpigmentation

CuAAC Click Efficiency: Bifunctional Handle vs. Phenyl Propargyl Ether

2‑(Prop‑2‑yn‑1‑yloxy)phenol combines a terminal alkyne for CuAAC with a phenolic OH that can be further functionalized (esterification, etherification, or metal complexation) without a deprotection step. In a model CuAAC reaction with benzyl azide (CuSO₄·5H₂O 5 mol %, sodium ascorbate 10 mol %, H₂O/t‑BuOH, r.t.), the triazole product derived from 2‑(prop‑2‑yn‑1‑yloxy)phenol was isolated in 92 % yield after 12 h, whereas phenyl propargyl ether under identical conditions gave 88 % yield but required an additional saponification or Mitsunobu step to install a hydroxyl group for subsequent conjugation [REFS‑1][REFS‑2]. The time‑saving advantage is estimated as 1–2 synthetic steps (6–24 h laboratory time) per conjugation sequence [REFS‑2].

click chemistry CuAAC bifunctional linker triazole synthesis

2-(Prop-2-yn-1-yloxy)phenol: Key Application Scenarios


Pd/Cu-Catalyzed (Z)-2-Arylidene-1,4-benzodioxane Synthesis

The compound serves as the essential mono‑propargylated catechol partner in the palladium‑catalyzed heteroannulation with aryl halides, delivering (Z)‑2‑arylidene‑1,4‑benzodioxanes with complete stereoselectivity and yields up to 88 %. This transformation is impossible with phenyl propargyl ether or the para isomer because the ortho‑OH acts as the internal nucleophile that traps the vinyl‑palladium intermediate [REFS‑1].

Ortho-Hydroxy-Alkyne Pharmacophore for Tyrosinase Inhibition

The ortho‑propargyloxyphenol architecture provides the bidentate (OH + alkyne) chelating motif that competitively inhibits the dicopper center of human tyrosinase. Class‑level evidence indicates a Ki in the low micromolar range, which is ≥50‑fold more potent than the meta or para isomers. This makes the compound a validated starting scaffold for melanogenesis‑targeted cosmeceutical or dermatological lead optimization [REFS‑2].

Bifunctional Click Chemistry for Bioconjugation & Probe Synthesis

With a terminal alkyne for CuAAC and a free phenolic handle for orthogonal functionalization, 2‑(prop‑2‑yn‑1‑yloxy)phenol enables one‑pot, protection‑free construction of triazole‑linked conjugates. Compared to phenyl propargyl ether, it eliminates 1–2 post‑click functionalization steps, reducing total synthesis time by ≥6 h per sequence—a critical advantage in radiolabeling and affinity‑based protein profiling workflows where time‑sensitive reagents are used [REFS‑3].

Claisen Rearrangement to Benzopyran Natural Product Cores

Heating 2‑(prop‑2‑yn‑1‑yloxy)phenol in high‑boiling solvents (e.g., N,N‑dimethylaniline, ca. 200 °C) triggers a Claisen rearrangement followed by cyclization to yield benzopyran derivatives, core structures found in numerous bioactive natural products. The para isomer is inert under identical conditions, making correct isomer procurement a prerequisite for any laboratory pursuing this synthetic strategy [REFS‑4].

Technical Documentation Hub

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